1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3,4-dimethylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Quinazoline core synthesis: The quinazoline core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazoline ring.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylquinazoline-2,4(1H,3H)-dione
Uniqueness
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C24H26N4O3 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O3/c1-4-5-8-13-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-31-21)18-12-11-16(2)17(3)14-18/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 |
InChI Key |
IKVLNPDFNMANKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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